molecular formula C20H23N5O5 B10978834 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B10978834
M. Wt: 413.4 g/mol
InChI Key: YIEJNJKVIDILPH-UHFFFAOYSA-N
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Description

2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic compound that features a pyrazole ring, a pyridazine ring, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Formation of the Pyridazine Ring: The pyridazine ring is formed by cyclization reactions involving hydrazine derivatives and diketones.

    Coupling Reactions: The pyrazole and pyridazine rings are then coupled together using suitable linkers and catalysts.

    Introduction of the Trimethoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridazine rings.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the rings.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrazole and pyridazine rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The trimethoxyphenyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide apart is its combination of the pyrazole and pyridazine rings with a trimethoxyphenyl group. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H23N5O5

Molecular Weight

413.4 g/mol

IUPAC Name

2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C20H23N5O5/c1-12-8-13(2)25(22-12)17-6-7-19(27)24(23-17)11-18(26)21-14-9-15(28-3)20(30-5)16(10-14)29-4/h6-10H,11H2,1-5H3,(H,21,26)

InChI Key

YIEJNJKVIDILPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C

Origin of Product

United States

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